molecular formula C17H18F2N2O3S B5370360 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B5370360
M. Wt: 368.4 g/mol
InChI Key: HCVBAAXSRPQVDP-UHFFFAOYSA-N
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Description

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 4-methoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-methoxyaniline and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-(2,5-DIHYDROXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE.

    Reduction: 1-(2,5-DIFLUOROBENZENESULFIDE)-4-(4-METHOXYPHENYL)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DICHLOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE: Similar structure but with chlorine atoms instead of fluorine.

    1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-HYDROXYPHENYL)PIPERAZINE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2,5-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-24-15-5-3-14(4-6-15)20-8-10-21(11-9-20)25(22,23)17-12-13(18)2-7-16(17)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVBAAXSRPQVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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